An In-depth Technical Guide to 3-phenyl-3,4-dihydroquinolin-2(1H)-one: Physicochemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 3-phenyl-3,4-dihydroquinolin-2(1H)-one: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phenyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound featuring a dihydroquinolinone core with a phenyl substituent at the 3-position. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including approved drugs and clinical candidates.[1] The diverse biological activities exhibited by its derivatives, ranging from central nervous system modulation to anticancer effects, underscore the importance of understanding the fundamental properties of the parent molecule.[2][3] This in-depth technical guide provides a comprehensive overview of the basic properties, synthesis, characterization, and known biological context of 3-phenyl-3,4-dihydroquinolin-2(1H)-one, serving as a vital resource for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a core scaffold is paramount in the early stages of drug design and development. These parameters influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity/Basicity
The 3-phenyl-3,4-dihydroquinolin-2(1H)-one molecule possesses a lactam functionality, which imparts very weak acidic character to the N-H proton.
| Property | Predicted Value | Reference |
| pKa | 14.32 ± 0.40 | [4] |
This high predicted pKa value indicates that the compound is unlikely to be deprotonated under physiological conditions. The amide proton can act as a hydrogen bond donor, a crucial interaction for binding to biological targets.[2]
Solubility
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of 3-phenyl-3,4-dihydroquinolin-2(1H)-one to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Stability
The chemical stability of a compound under various stress conditions is essential for its development as a therapeutic agent.
Protocol for Stress Stability Testing:
Stress testing exposes the compound to conditions that may cause degradation, providing insights into its intrinsic stability.[5]
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature. Studies on similar quinazolinone structures have shown instability to alkaline hydrolysis, leading to a break in the amide group.[5]
-
Oxidative Degradation: Treat the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound or a solution to UV light (e.g., 365 nm).
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Interpretation: The percentage of degradation over time under each stress condition provides a comprehensive stability profile.
Synthesis and Characterization
The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various synthetic routes.
General Synthesis Strategy
A common approach involves the cyclization of α,β-unsaturated N-arylamides. This can be achieved through several methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical reactions.[6][7]
Caption: General synthetic scheme for 3-phenyl-3,4-dihydroquinolin-2(1H)-one.
Detailed Synthesis Protocol (Example):
A specific method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of quinolin-2(1H)-ones.
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding quinolin-2(1H)-one in a mixture of methanol (MeOH) and water (H₂O).
-
Reagent Addition: Add samarium(II) iodide (SmI₂) to the solution.
-
Reaction Conditions: Stir the reaction mixture under mild conditions until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroquinolin-2(1H)-one.[7]
Spectroscopic Characterization
¹H NMR Spectroscopy:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (quinolinone ring) | ~6.8 - 7.5 | m |
| Aromatic (phenyl ring) | ~7.2 - 7.4 | m |
| N-H | ~8.0 - 10.0 | br s |
| C3-H | ~3.6 - 3.8 | t or dd |
| C4-H₂ | ~2.8 - 3.2 | m |
¹³C NMR Spectroscopy:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| Aromatic (quinolinone & phenyl) | ~115 - 145 |
| C3 | ~45 - 50 |
| C4 | ~30 - 35 |
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | ~3200 - 3400 (broad) |
| C-H stretch (aromatic) | ~3000 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 2960 |
| C=O stretch (lactam) | ~1650 - 1690 (strong) |
| C=C stretch (aromatic) | ~1450 - 1600 |
Mass Spectrometry (MS):
The expected molecular ion peak [M]⁺ for C₁₅H₁₃NO would be at m/z = 223.27. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the dihydroquinolinone ring.
Biological Activities and Therapeutic Potential
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the development of various therapeutic agents.[2][3] While the direct biological activity of the unsubstituted 3-phenyl-3,4-dihydroquinolin-2(1H)-one is not extensively documented, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated for their potent anticancer properties. A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[12] By binding to the colchicine site on tubulin, these molecules disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Mechanism of tubulin polymerization inhibition.
Central Nervous System (CNS) Activity
The dihydroquinolinone scaffold is also prevalent in drugs targeting the CNS. Derivatives have been shown to interact with various receptors, including:
-
Dopamine Receptors: Acting as partial agonists or antagonists.
-
Serotonin (5-HT) Receptors: Exhibiting a range of activities from agonism to antagonism at different subtypes.[3]
These interactions make the scaffold a valuable template for the development of antipsychotics, antidepressants, and other neuropharmacological agents.
Other Biological Activities
Derivatives of 3,4-dihydroquinolin-2(1H)-one have also been explored for a variety of other biological activities, including:
-
Phosphodiesterase (PDE) Inhibition: With potential applications in cardiovascular and inflammatory diseases.[2]
-
β-Adrenergic Receptor Blockade: Relevant for the treatment of cardiovascular conditions.[3]
-
Antileishmanial Activity: Some derivatives have shown promising results against Leishmania donovani.[13]
-
Phenylalanine Hydroxylase (PAH) Modulation: 3-Hydroxyquinolin-2(1H)-one derivatives have been shown to act as protectors of human PAH enzyme activity, suggesting a potential therapeutic strategy for Phenylketonuria (PKU).[4]
Experimental Protocol for In Vitro Biological Assays:
To elucidate the specific biological targets of 3-phenyl-3,4-dihydroquinolin-2(1H)-one, a series of in vitro assays can be performed.
Enzyme Inhibition Assay (General Protocol):
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound at various concentrations.
-
Assay Reaction: In a suitable buffer, incubate the enzyme with the test compound for a predetermined time.
-
Initiation: Start the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).[14][15]
Receptor Binding Assay (General Protocol):
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Reaction: Incubate the membranes with a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor, in the presence and absence of the test compound at various concentrations.
-
Separation: Separate the bound from the unbound ligand (e.g., by filtration).
-
Quantification: Measure the amount of bound labeled ligand.
-
Data Analysis: Determine the ability of the test compound to displace the labeled ligand and calculate its binding affinity (Ki).[16]
Conclusion
3-phenyl-3,4-dihydroquinolin-2(1H)-one represents a foundational structure in the landscape of medicinal chemistry. While its direct biological profile is still an area for further exploration, the extensive research on its derivatives highlights the immense potential of this scaffold. A thorough understanding of its fundamental physicochemical properties, coupled with robust synthetic and characterization methodologies, provides a solid platform for the rational design of novel and potent therapeutic agents. This guide serves as a comprehensive resource for scientists and researchers, empowering them to unlock the full potential of the 3-phenyl-3,4-dihydroquinolin-2(1H)-one core in the ongoing quest for innovative medicines.
References
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Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. ([Link]).
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A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. ([Link]).
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STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. ([Link]).
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Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. ([Link]).
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. ([Link]).
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1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... ([Link]).
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(3R)-3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one - Optional[Vapor Phase IR] - Spectrum. ([Link]).
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Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. ([Link]).
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Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. ([Link]).
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ([Link]).
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. ([Link]).
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. ([Link]).
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Basic 1H- and 13C-NMR Spectroscopy. ([Link]).
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ([Link]).
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
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3 Enzyme Assays. ([Link]).
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One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ([Link]).
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4-Phenyl-3,4-dihydroquinolin-2(1h)-one. ([Link]).
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. ([Link]).
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Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. ([Link]).
-
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. ([Link]).
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ([Link]).
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